Platycoside M1

Vue d'ensemble

Description

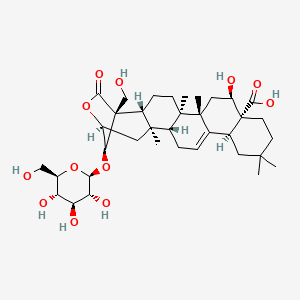

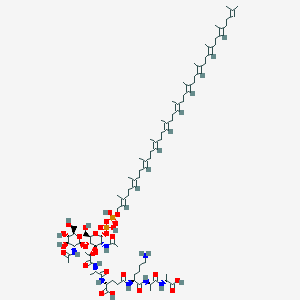

Platycoside M1 is an A-ring lactone triterpenoid saponin that can be isolated from the roots of Platycodon grandiflorum . Platycosides are the main active constituents of P. grandiflorus with multiple pharmacological activities .

Synthesis Analysis

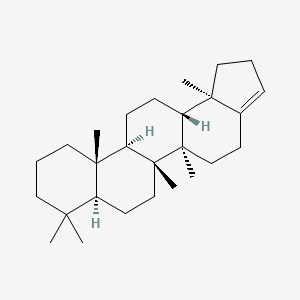

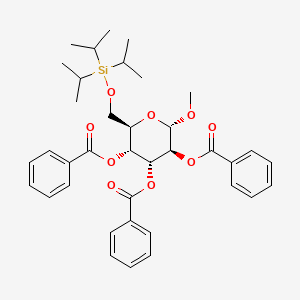

The synthesis of this compound involves several genes. Two trans-isopentenyl diphosphate synthase and one squalene synthase genes were identified and proved to be involved in the triterpenoid biosynthesis in Platycodon grandiflorum . Whole-genome, transcriptome, and methylome analyses provide insights into the evolution of platycoside biosynthesis in Platycodon grandiflorus .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QToF/MS) .Chemical Reactions Analysis

The chemical composition of this compound has been identified and analyzed via high-performance liquid chromatography (HPLC) and liquid chromatography (LC)/mass spectrometry (MS) .Physical and Chemical Properties Analysis

This compound is a powder with a molecular formula of C36H54O12 and a molecular weight of 678.8 .Applications De Recherche Scientifique

Propriétés antioxydantes

Platycoside M1 présente des activités antioxydantes significatives, qui sont essentielles pour protéger les cellules du stress oxydatif et des maladies associées. Des recherches suggèrent que ces propriétés antioxydantes peuvent être exploitées pour prévenir ou traiter les affections causées par les radicaux libres, telles que les maladies cardiovasculaires et certains types de cancer .

Effets anti-inflammatoires

Les effets anti-inflammatoires du this compound sont bénéfiques dans le traitement des maladies inflammatoires chroniques. Il pourrait être utilisé pour soulager les symptômes de l'arthrite, de la bronchite et d'autres affections inflammatoires .

Activité antitussive

This compound s'est avéré prometteur comme antitussif, ce qui pourrait en faire un composant précieux dans les antitussifs. Sa capacité à apaiser la gorge et à réduire la toux peut être appliquée dans le traitement des affections respiratoires .

Potentiel anticancéreux

Des études ont exploré l'utilisation de this compound dans la recherche sur le cancer, en particulier son rôle dans l'inhibition de la croissance des cellules cancéreuses. Son application dans le développement de thérapies anticancéreuses est un domaine d'intérêt majeur .

Applications anti-obésité

Des recherches indiquent que this compound pourrait jouer un rôle dans la gestion du poids. Son potentiel à réduire la graisse corporelle et à supprimer l'appétit pourrait conduire à de nouveaux traitements contre l'obésité .

Effets antidiabétiques

This compound a été étudié pour ses propriétés antidiabétiques, notamment sa capacité à réguler les niveaux de sucre dans le sang. Cette application pourrait être cruciale dans la gestion du diabète et la prévention de ses complications .

Activité de blanchiment de la peau

Les effets de blanchiment de la peau du this compound sont d'intérêt dans la recherche dermatologique. Il pourrait être utilisé dans le développement de traitements contre l'hyperpigmentation et dans des produits cosmétiques destinés à éclaircir la peau .

Évolution de la biosynthèse du platycoside

Des études génomiques ont fourni des informations sur l'évolution de la biosynthèse du platycoside dans Platycodon grandiflorus. Comprendre les voies génétiques impliquées dans la production de this compound peut conduire à des avancées dans les applications biotechnologiques et au développement de nouveaux produits pharmaceutiques .

Safety and Hazards

Mécanisme D'action

Target of Action

Platycoside M1 is a natural product that can be isolated from the roots of Platycodon grandiflorum It’s known that platycosides, the main active constituents of platycodon grandiflorum, exhibit multiple pharmacological activities .

Mode of Action

Platycosides, including this compound, are known to exhibit anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties . The exact mechanism of these effects draws lots of attention, with various signaling pathways involved in these processes .

Biochemical Pathways

This compound is part of the oleanane-type triterpenoid saponins, known as platycosides . Genomic analysis revealed that the CYP716 family genes play a major role in platycoside oxidation . The CYP716 gene family of Platycodon grandiflorus was much larger than that of other Asterid species . Orthologous gene annotation also revealed the expansion of β-amyrin synthases (bASs) in Platycodon grandiflorus, which was confirmed by tissue-specific gene expression . In these expanded gene families, key genes showing preferential expression in roots and association with platycoside biosynthesis were identified .

Pharmacokinetics

It’s known that the bioavailability of platycosides could be improved by being prescribed with glycyrrhiza uralensis fisch or by creating a new dosage form .

Result of Action

Platycosides, including this compound, are known to exhibit anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties .

Action Environment

It’s known that whole-genome bisulfite sequencing showed that cyp716 and bas genes are hypomethylated in platycodon grandiflorus, suggesting that epigenetic modification of these two gene families affects platycoside biosynthesis .

Analyse Biochimique

Biochemical Properties

Platycoside M1 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound interacts with β-amyrin synthase and CYP716 family enzymes, which are crucial in its biosynthesis . These interactions involve the oxidation of triterpenoid backbones, leading to the formation of this compound. Additionally, this compound has been shown to modulate the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages, it enhances the production of nitric oxide (NO), prostaglandin E2 (PGE2), and several cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6) . These effects are mediated through the activation of mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. In cancer cells, this compound induces apoptosis by modulating reactive oxygen species (ROS) production and affecting the PI3K-Akt signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, modulating their activity. For instance, this compound inhibits the activity of COX-2 and iNOS, reducing the production of pro-inflammatory mediators . It also interacts with transcription factors such as NF-κB, leading to changes in gene expression that promote anti-inflammatory and anticancer effects . Additionally, this compound influences the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its activity may decrease over extended periods due to degradation. Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anticancer activities . These effects are likely due to its ability to modulate gene expression and enzyme activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized through the triterpenoid biosynthesis pathway, which involves enzymes such as β-amyrin synthase and CYP716 . This compound also affects metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . These interactions can lead to changes in metabolite levels, influencing cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with membrane transporters that facilitate its uptake and distribution . This compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . Its localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It is primarily found in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, enhancing its biological activity.

Propriétés

IUPAC Name |

(1S,2R,5R,6S,8R,9R,14S,18R,19R,21S,24R)-8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54O12/c1-31(2)10-11-35(29(43)44)18(12-31)17-6-7-21-32(3)13-19-27(48-28-26(42)25(41)24(40)20(15-37)46-28)36(16-38,30(45)47-19)22(32)8-9-33(21,4)34(17,5)14-23(35)39/h6,18-28,37-42H,7-16H2,1-5H3,(H,43,44)/t18-,19-,20+,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWPRKFVZJSOTK-XIJXPKJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC6C(C5(C(=O)O6)CO)OC7C(C(C(C(O7)CO)O)O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@H]6[C@@H]([C@@]3(C(=O)O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

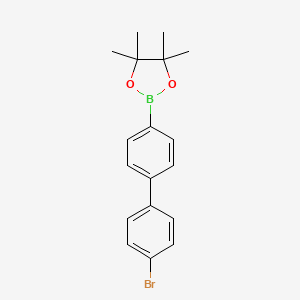

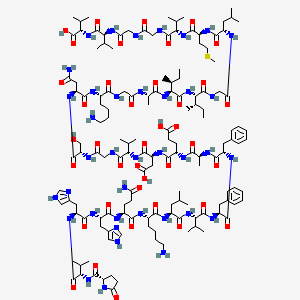

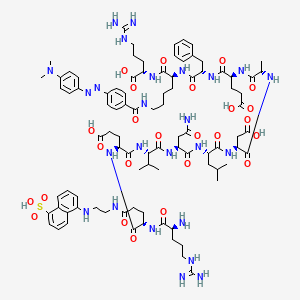

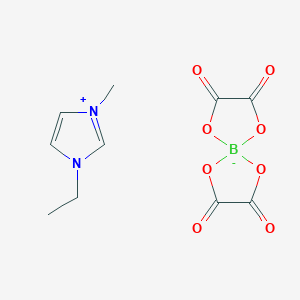

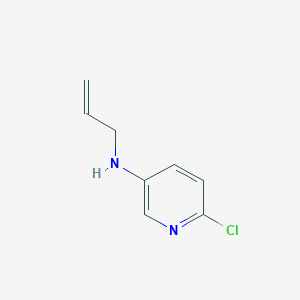

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[[3-butan-2-yl-16-methyl-9-[(2-nitrocyclopropyl)methyl]-2,5,8,11,14,18-hexaoxo-6,12-bis(1-phenylethyl)-21-[(E)-prop-1-enyl]-17-oxa-1,4,7,10,13-pentazabicyclo[17.3.0]docosan-15-yl]amino]-3-(2-nitrocyclopropyl)-1-oxopropan-2-yl]-5-chloro-1-hydroxypyrrole-2-carboxamide](/img/structure/B1494816.png)

![1-[(2R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B1494832.png)